D-Propargylglycine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

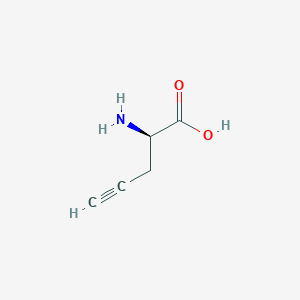

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-aminopent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426335 | |

| Record name | D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23235-03-2 | |

| Record name | (2R)-2-Amino-4-pentynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23235-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Propargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Propargylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-α-Propargylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYLGLYCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252QEF2PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-Propargylglycine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, and biological activities of D-Propargylglycine, a pivotal tool in biochemical research and therapeutic development.

Introduction

This compound (D-PG) is a non-proteinogenic amino acid that has garnered significant attention within the scientific community for its potent and specific biological activities. Its unique chemical structure, featuring a terminal alkyne group, makes it a versatile molecule for various chemical modifications and a powerful inhibitor of key enzymes involved in sulfur metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, its primary biological target and mechanism of action, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of this compound in their work.

Chemical Structure and Properties

This compound, systematically named (R)-2-aminopent-4-ynoic acid, is the D-enantiomer of propargylglycine. The presence of the propargyl group, a three-carbon chain with a terminal alkyne, is central to its chemical reactivity and biological function.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-aminopent-4-ynoic acid[1] |

| SMILES String | N--INVALID-LINK--C(O)=O |

| InChI Key | DGYHPLMPMRKMPD-SCSAIBSYSA-N |

| CAS Number | 23235-03-2[2][3] |

| Molecular Formula | C5H7NO2[2][3] |

| Molecular Weight | 113.11 g/mol [1][4] |

Table 2: Physicochemical Properties of Propargylglycine

| Property | Value |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 235.0°C (for DL-Propargylglycine)[5] |

| Boiling Point | 272.1 ± 35.0°C at 760 mmHg (for DL-Propargylglycine)[6] |

| pKa (Predicted) | pKa1: 2.2 (carboxyl group), pKa2: 9.2 (amino group) |

| Solubility | Slightly soluble in water. Soluble in DMSO (up to 10 mg/ml) and water (up to 10 mg/ml) for the DL form.[7][8] |

| Storage | Store at 0-8°C[2] |

Biological Activity and Mechanism of Action

The primary biological role of this compound is its function as an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), also known as cystathionase.[8] CSE is a key enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (H₂S).

Inhibition of Cystathionine γ-Lyase (CSE)

This compound acts as a suicide inhibitor of CSE.[9] The terminal alkyne group of this compound is believed to react with the pyridoxal phosphate (PLP) cofactor in the active site of CSE, leading to the formation of a covalent adduct that permanently inactivates the enzyme. This irreversible inhibition blocks the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia, and importantly, halts the production of H₂S from L-cysteine.

Modulation of Hydrogen Sulfide (H₂S) Signaling

Hydrogen sulfide is now recognized as a critical gasotransmitter, playing diverse roles in physiological and pathophysiological processes, including vasodilation, neuromodulation, inflammation, and cellular protection against oxidative stress. By inhibiting CSE, this compound serves as a powerful pharmacological tool to deplete endogenous H₂S levels, allowing researchers to investigate the roles of this signaling molecule in various biological systems.

Potential Impact on the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a central regulator of the cellular antioxidant response.[10][11] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein.[10] In response to oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[11][12]

While direct interaction of this compound with the Keap1-Nrf2 pathway has not been extensively documented, its ability to modulate H₂S levels suggests a potential indirect influence. H₂S is known to have antioxidant properties and can interact with reactive oxygen species (ROS). By reducing H₂S levels, this compound could potentially alter the cellular redox state, thereby influencing the activation of the Keap1-Nrf2 pathway. This represents an important area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cystathionine γ-Lyase (CSE) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on CSE activity by measuring the rate of H₂S production.[13][14]

Materials:

-

Purified CSE enzyme

-

This compound

-

L-cysteine

-

Pyridoxal 5'-phosphate (PLP)

-

HEPES buffer (100 mM, pH 7.4)

-

Lead (II) acetate solution (0.4 mM)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO).

-

Prepare a stock solution of L-cysteine in HEPES buffer.

-

Prepare a working solution of CSE in HEPES buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

HEPES buffer (to a final volume of 200 µL)

-

PLP (final concentration of 1 mM)

-

Lead (II) acetate solution

-

Varying concentrations of this compound (for the test group) or vehicle (for the control group).

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Enzyme Addition:

-

Add the purified CSE enzyme to each well to initiate the reaction.

-

-

Reaction Initiation:

-

Add L-cysteine (final concentration of 10 mM) to each well.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 390 nm every minute for 10-15 minutes using a spectrophotometer. The increase in absorbance is due to the formation of lead sulfide (PbS) from the reaction of H₂S with lead acetate.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

-

In Vivo Acute Toxicity Study in Mice

This protocol outlines a general procedure for assessing the acute toxicity of this compound in mice, adapted from established toxicology guidelines.[15][16]

Animals:

-

Healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-12 weeks old, of a single sex to minimize variability.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or phosphate-buffered saline)

-

Animal balance

-

Gavage needles

-

Standard laboratory animal housing and diet

Procedure:

-

Acclimatization:

-

House the mice in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

-

-

Dose Preparation:

-

Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels.

-

-

Dosing:

-

Divide the mice into groups (e.g., a control group and at least three dose groups). A typical study might use doses ranging from 50 to 500 mg/kg.

-

Administer a single dose of this compound or vehicle to each mouse via intraperitoneal injection or oral gavage.

-

-

Observation:

-

Observe the animals continuously for the first 4 hours after dosing and then periodically (e.g., at 24 and 48 hours) for up to 14 days.

-

Record any signs of toxicity, including changes in behavior, appearance, motor activity, and any instances of morbidity or mortality.

-

-

Body Weight Measurement:

-

Measure the body weight of each mouse before dosing and at regular intervals throughout the 14-day observation period.

-

-

Necropsy:

-

At the end of the observation period, euthanize all surviving animals.

-

Perform a gross necropsy on all animals (including those that died during the study) to examine for any visible organ abnormalities.

-

-

Data Analysis:

-

Analyze the data for dose-dependent effects on mortality, clinical signs, and body weight. Determine the LD₅₀ (median lethal dose) if applicable.

-

Ethical Considerations:

-

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of biomedical research and a potential starting point for the development of novel therapeutics.

-

Neuroscience: By modulating H₂S levels in the nervous system, this compound is used to study the role of this gasotransmitter in synaptic transmission, neuroinflammation, and neurodegenerative diseases.

-

Cardiovascular Research: this compound is employed to investigate the involvement of H₂S in the regulation of blood pressure, endothelial function, and myocardial injury.

-

Cancer Biology: The role of H₂S in cancer cell proliferation and survival is an active area of investigation, with this compound being used to probe these mechanisms.

-

Drug Development: The propargylglycine scaffold can be used as a starting point for the design of more potent and selective enzyme inhibitors for various therapeutic targets.

-

Chemical Biology: The terminal alkyne of this compound makes it suitable for "click chemistry" reactions, allowing for its conjugation to fluorescent probes, affinity tags, or other molecules for use in proteomics and activity-based protein profiling.

Conclusion

This compound is a powerful and versatile molecule that has significantly advanced our understanding of sulfur metabolism and the physiological roles of hydrogen sulfide. Its specific and irreversible inhibition of cystathionine γ-lyase provides researchers with a critical tool to investigate H₂S-dependent signaling pathways in a wide range of biological contexts. The detailed chemical, physical, and biological information, along with the experimental protocols provided in this guide, are intended to facilitate further research into the multifaceted nature of this compound and to support its application in the development of novel therapeutic strategies. As our understanding of the intricate roles of gasotransmitters and cellular redox signaling continues to evolve, the importance of chemical probes like this compound in dissecting these complex processes will undoubtedly continue to grow.

References

- 1. propargylglycine, (R)- | C5H7NO2 | CID 6992713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. DL-Propargylglycine | C5H7NO2 | CID 95575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-Propargylglycine, 97% | Fisher Scientific [fishersci.ca]

- 6. DL-Propargylglycine | Amino Acid Derivatives | 50428-03-0 | Invivochem [invivochem.com]

- 7. This compound | 23235-03-2 [chemicalbook.com]

- 8. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice [mdpi.com]

- 16. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]

D-Propargylglycine: A Versatile Tool in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

D-Propargylglycine (DPG), a non-proteinogenic amino acid, has emerged as a powerful and versatile tool in a wide range of research applications. Its unique chemical structure, featuring a terminal alkyne group, allows it to serve as both a potent enzyme inhibitor and a valuable building block for bioconjugation. This guide provides a comprehensive overview of the primary uses of this compound in research, with a focus on its mechanism of action, experimental applications, and the quantitative data that underpins its utility.

Core Applications in Research

This compound's utility in the laboratory stems from two key features: its ability to irreversibly inhibit the enzyme cystathionine γ-lyase (CSE), and the reactivity of its propargyl group in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Inhibition of Hydrogen Sulfide (H₂S) Biosynthesis

This compound is widely recognized as a potent and irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the majority of endogenous hydrogen sulfide (H₂S) production in the cardiovascular system.[1] H₂S is a gaseous signaling molecule with diverse physiological roles, and DPG has been instrumental in elucidating its functions in various biological processes.

Mechanism of Inhibition: this compound acts as a suicide inhibitor of CSE.[2] The enzyme's catalytic mechanism involves the formation of a Schiff base between the amino acid substrate and the pyridoxal 5'-phosphate (PLP) cofactor. DPG binds to the active site, and through a series of enzymatic rearrangements, forms a reactive allene intermediate. This intermediate then covalently modifies a key amino acid residue in the active site, leading to irreversible inactivation of the enzyme.

Research Applications:

-

Cardiovascular Research: By inhibiting H₂S production, DPG is used to study the role of this gasotransmitter in regulating blood pressure, vasodilation, and cardiac function.[1] Studies in animal models have utilized DPG to investigate the effects of reduced H₂S levels in conditions such as hypertension and myocardial ischemia.[1]

-

Neuropharmacology: H₂S is also recognized as a neuromodulator in the central nervous system. DPG is employed to probe the involvement of H₂S in neuroprotection, neuroinflammation, and synaptic transmission.[1]

-

Inflammation and Cellular Signaling: Researchers use DPG to investigate the pro-inflammatory and anti-inflammatory roles of H₂S in various models of inflammation and to dissect its signaling pathways.[3]

Peptide Synthesis and Bioconjugation via Click Chemistry

The terminal alkyne group of this compound makes it an invaluable tool for peptide synthesis and modification. This functional group serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5][6]

Click Chemistry Workflow: Peptides can be synthesized with this compound incorporated at specific positions using standard solid-phase peptide synthesis (SPPS) techniques. The resulting alkyne-containing peptide can then be "clicked" to a molecule of interest that has been functionalized with an azide group. This allows for the straightforward attachment of a wide variety of moieties, including:

-

Fluorescent dyes and probes: for imaging and tracking peptides in biological systems.

-

Polyethylene glycol (PEG): to improve the pharmacokinetic properties of therapeutic peptides.

-

Targeting ligands: to direct peptides to specific cells or tissues.

-

Drug molecules: to create peptide-drug conjugates for targeted therapy.

Quantitative Data

The following table summarizes key quantitative data related to the use of this compound in research.

| Parameter | Value | Context | Source |

| In Vitro Inhibition | |||

| Cystathionine γ-lyase (CSE) Inhibition | 0.05–0.5 mM | Incubation with enzyme for 30 min at 25°C | [7] |

| H₂S Synthesis Inhibition in Cells | 10 mM | 24-hour treatment of breast cancer cells (MCF-7 and MDA-MB-231) | [8] |

| In Vivo Administration | |||

| Rat (Cardiovascular) | 11.31 mg/kg | To decrease arterial stiffness in old rats | |

| Rodent (Inflammation) | 25-100 mg/kg | To reduce H₂S-associated inflammation | |

| Mouse (Neuroprotection) | 50, 100, 150, 200 mg/kg (oral gavage) | To reduce brain PRODH protein | [2] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of H₂S Production in Cell Lysates

This protocol describes a method to measure the inhibitory effect of this compound on H₂S production in a cell or tissue homogenate.

Materials:

-

Cells or tissue of interest

-

Ice-cold 100 mM potassium phosphate buffer (pH 7.4)

-

This compound (stock solution in buffer)

-

L-cysteine (10 mM stock solution)

-

Pyridoxal 5'-phosphate (PLP) (2 mM stock solution)

-

Zinc acetate (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)

-

Ferric chloride (30 mM in 1.2 M HCl)

-

Spectrophotometer

Procedure:

-

Homogenate Preparation: Homogenize the cells or tissue in ice-cold potassium phosphate buffer. Centrifuge to pellet cellular debris and collect the supernatant (cytosolic fraction). Determine the protein concentration of the homogenate using a standard assay (e.g., Bradford assay).

-

Inhibitor Pre-incubation: In a microcentrifuge tube, combine the cell homogenate with the desired concentration of this compound or vehicle control. Pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for enzyme inhibition.

-

H₂S Production Reaction: Initiate the reaction by adding L-cysteine and PLP to the pre-incubated homogenate. The final reaction volume is typically 500 µL.

-

Trapping H₂S: After a defined incubation period (e.g., 30-60 minutes) at 37°C, stop the reaction and trap the produced H₂S by adding zinc acetate solution.

-

Colorimetric Detection: Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to the reaction mixture. This will react with the trapped sulfide to form methylene blue.

-

Quantification: After a 15-minute incubation at room temperature, measure the absorbance of the solution at 670 nm using a spectrophotometer.

-

Data Analysis: Calculate the concentration of H₂S produced by comparing the absorbance to a standard curve generated with known concentrations of sodium hydrosulfide (NaHS). Determine the percentage of inhibition by comparing the H₂S production in the this compound-treated samples to the vehicle control.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound-Containing Peptide

This protocol provides a general procedure for the "clicking" of an azide-containing molecule to a peptide that has been synthesized with this compound.

Materials:

-

This compound-containing peptide

-

Azide-functionalized molecule (e.g., fluorescent dye, PEG)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

-

Solvent (e.g., DMSO, water, or a mixture)

-

Purification system (e.g., HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve the this compound-containing peptide and the azide-functionalized molecule in the chosen solvent.

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

If using a ligand, prepare a stock solution of TBTA in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a reaction vessel, combine the peptide and the azide molecule.

-

Add the copper(II) sulfate solution.

-

If using a ligand, add it to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

-

-

Reaction Conditions:

-

The reaction is typically carried out at room temperature.

-

The reaction time can vary from a few minutes to several hours, depending on the specific reactants. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

-

-

Purification:

-

Once the reaction is complete, purify the "clicked" peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials, catalyst, and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final product using mass spectrometry and HPLC.

-

Visualizations

Caption: Inhibition of H₂S signaling by this compound.

Caption: Workflow for peptide bioconjugation using this compound and click chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jenabioscience.com [jenabioscience.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

D-Propargylglycine as a Mechanism-Based Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Propargylglycine (D-PG) is a potent, mechanism-based inhibitor of several key enzymes, primarily those dependent on pyridoxal phosphate (PLP). This technical guide provides an in-depth exploration of the molecular mechanisms underlying D-PG's inhibitory action, with a focus on its primary targets, including cystathionine γ-lyase (CGL) and proline dehydrogenase (PRODH). Through a combination of detailed mechanistic descriptions, consolidated quantitative data, and comprehensive experimental protocols, this document serves as a vital resource for researchers leveraging D-PG in drug discovery and biochemical studies. The guide also features visualizations of the inhibitory mechanisms and experimental workflows, rendered in the DOT language for clarity and reproducibility.

Introduction

This compound, a non-proteinogenic amino acid, has garnered significant attention as a "suicide inhibitor."[1][2][3] Its mechanism of action involves enzymatic conversion into a highly reactive intermediate that covalently and irreversibly inactivates the target enzyme.[1][2][3] This high specificity and irreversible nature make D-PG a valuable tool for studying enzyme function and a promising scaffold for therapeutic development. This guide will delve into the core aspects of D-PG's function as an enzyme inhibitor, providing the necessary technical details for its application in a research setting.

Mechanism of Action

This compound primarily targets pyridoxal phosphate (PLP)-dependent enzymes, which are involved in a wide array of metabolic pathways.[4][5] The core of its inhibitory action lies in its structural similarity to natural amino acid substrates, allowing it to enter the enzyme's active site.

General Mechanism of Suicide Inhibition

As a suicide inhibitor, this compound is initially processed by the target enzyme as a legitimate substrate.[2][5] The enzymatic reaction, however, transforms the relatively inert propargyl group into a highly reactive allene intermediate.[5] This intermediate then serves as an electrophile, readily attacked by a nucleophilic residue within the enzyme's active site or the PLP cofactor itself, leading to the formation of a stable covalent adduct and subsequent irreversible inactivation of the enzyme.[5]

Inhibition of Cystathionine γ-Lyase (CGL)

Cystathionine γ-lyase (CGL), a key enzyme in the transsulfuration pathway, is a major target of this compound. CGL catalyzes the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia, and is also a primary source of endogenous hydrogen sulfide (H₂S), a critical signaling molecule.[6][7][8]

The inactivation of CGL by this compound proceeds through the formation of an external aldimine with the PLP cofactor.[9] Subsequent enzymatic steps lead to the generation of a reactive allenic intermediate, which then covalently modifies the enzyme, leading to its irreversible inhibition.[4]

Inhibition of Proline Dehydrogenase (PRODH)

Proline dehydrogenase (PRODH) is a flavoenzyme that catalyzes the first step in proline catabolism.[3][10] this compound acts as a mechanism-based inactivator of PRODH.[3][10] The inactivation process involves the oxidation of this compound by the enzyme, which generates a reactive species that covalently modifies the FAD cofactor.[10]

Quantitative Inhibition Data

The potency and kinetics of this compound's inhibitory activity have been characterized for several enzymes. The following table summarizes key quantitative data.

| Enzyme Target | Organism | Inhibition Parameter | Value | Reference(s) |

| Cystathionine γ-lyase | Human | pIC50 | 4.4 | [5] |

| Cystathionine γ-synthase | Bacterial | Molar Ratio for Inactivation | 4:1 ([inhibitor]:[enzyme monomer]) | [4] |

| Methionine γ-lyase | Bacterial | Molar Ratio for Inactivation | 8:1 ([inhibitor]:[enzyme monomer]) | [4] |

| Proline Dehydrogenase | Thermus thermophilus | k_inact | 0.43 ± 0.05 min⁻¹ | [11] |

| Proline Dehydrogenase | Thermus thermophilus | K_I | 0.8 ± 0.2 mM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of enzymes by this compound.

Enzyme Activity Assay for Cystathionine γ-Lyase (DTNB Assay)

This protocol is adapted from a method utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to measure the production of thiol-containing products from the CGL-catalyzed reaction.[4][12]

Materials:

-

Purified CGL enzyme

-

This compound

-

Cystathionine (substrate)

-

DTNB (Ellman's reagent)

-

100 mM HEPES buffer, pH 7.4

-

Ethanol

-

UV-visible spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 970 µL of 100 mM HEPES buffer (pH 7.4) and varying concentrations of cystathionine.

-

Add 10 µL of 0.1 M DTNB in ethanol to the reaction mixture.

-

Incubate the mixture at 37°C for 3 minutes.

-

Initiate the reaction by adding 20 µL of CGL enzyme solution (e.g., 1 mg/mL).

-

Immediately monitor the increase in absorbance at 412 nm for 1 minute using a spectrophotometer thermostatted at 37°C. The increase in absorbance corresponds to the formation of the 2-nitro-5-thiobenzoate anion.

-

To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor for a set period before adding the substrate.

Determination of Inactivation Kinetics

This protocol outlines a general method for determining the kinetic parameters of irreversible enzyme inactivation.

Materials:

-

Purified enzyme

-

This compound (inactivator)

-

Substrate for the enzyme

-

Assay buffer

-

Reaction termination solution (if necessary)

-

Apparatus for measuring enzyme activity (e.g., spectrophotometer)

Procedure:

-

Prepare a series of reaction mixtures, each containing the enzyme in assay buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the mixtures at a constant temperature.

-

At specific time intervals, withdraw an aliquot from each mixture and add it to a separate assay tube containing the substrate at a saturating concentration.

-

Measure the initial rate of the enzymatic reaction.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the apparent first-order rate constant of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentration. For a simple suicide inhibition model, this plot should be hyperbolic, allowing for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Identification of Covalent Adducts by Mass Spectrometry

This protocol provides a general workflow for identifying the covalent modification of an enzyme by this compound using mass spectrometry.[10][13][14]

Materials:

-

Purified enzyme

-

This compound

-

Denaturing and reducing agents (e.g., urea, DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Proteolytic enzyme (e.g., trypsin)

-

Solvents for chromatography (e.g., acetonitrile, formic acid)

-

Mass spectrometer (e.g., LC-ESI-MS/MS)

Procedure:

-

Inactivation: Incubate the target enzyme with an excess of this compound to ensure complete inactivation. Remove excess inhibitor by dialysis or size-exclusion chromatography.

-

Denaturation, Reduction, and Alkylation: Denature the inactivated enzyme (e.g., with 8 M urea), reduce disulfide bonds (e.g., with 10 mM DTT), and alkylate free cysteine residues (e.g., with 55 mM iodoacetamide).

-

Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein into smaller peptides using a protease like trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Acidify the peptide mixture and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the resulting MS/MS spectra against the protein sequence database. Look for peptide fragments with a mass shift corresponding to the addition of the this compound-derived adduct. The fragmentation pattern will help to pinpoint the specific amino acid residue that has been modified.

Synthesis and Use of Radiolabeled this compound

Radiolabeled this compound (e.g., with ¹⁴C or ³H) is a powerful tool for quantifying the stoichiometry of inactivation and tracing the fate of the inhibitor.

Synthesis: The synthesis of radiolabeled this compound typically involves the use of a commercially available radiolabeled precursor. The specific synthetic route will depend on the desired label position and isotope.

Experimental Use:

-

Inactivation Stoichiometry: Incubate the enzyme with a known concentration of radiolabeled this compound.

-

Separate the inactivated enzyme from the unreacted inhibitor.

-

Quantify the amount of radioactivity incorporated into the protein using liquid scintillation counting.

-

Relate the incorporated radioactivity to the molar amount of inactivated enzyme to determine the stoichiometry of the reaction (i.e., how many molecules of inhibitor are bound per molecule of enzyme).

Visualizations

Mechanism of Suicide Inhibition by this compound

Caption: Generalized mechanism of suicide inhibition by this compound.

Experimental Workflow for Characterizing Inactivation

Caption: Workflow for the characterization of enzyme inactivation by this compound.

Hydrogen Sulfide Signaling Pathway Inhibition

Caption: Inhibition of the hydrogen sulfide signaling pathway by this compound.

Conclusion

This compound stands as a powerful and specific tool for the investigation of enzyme mechanisms and as a lead compound in drug development. Its action as a suicide inhibitor provides a means to irreversibly silence specific enzymatic activities, allowing for the detailed study of their physiological roles. The technical information and protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of research applications, from basic biochemical characterization to preclinical studies. A thorough understanding of its mechanism of action is paramount to its successful application and the interpretation of the resulting data.

References

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 3. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Interplay between Hydrogen Sulfide and Phytohormone Signaling Pathways under Challenging Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen sulfide and polysulfides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sketchviz.com [sketchviz.com]

- 12. mdpi.com [mdpi.com]

- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]

An In-Depth Technical Guide to the Synthesis and Discovery of D-Propargylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Propargylglycine (D-Pra), a non-proteinogenic amino acid, has emerged as a valuable tool in biochemical research and drug discovery. Its unique terminal alkyne functionality makes it a versatile building block for peptide synthesis and a potent inhibitor of key enzymes, most notably cystathionine γ-lyase (CSE). This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the elucidation of its mechanism of action.

Introduction

This compound, chemically known as (R)-2-amino-4-pentynoic acid, is a chiral amino acid analog distinguished by a propargyl group (a three-carbon chain with a terminal alkyne). This feature imparts unique chemical reactivity, allowing for its use in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Historically, the racemic form, DL-propargylglycine, was identified as a potent irreversible inhibitor of cystathionine γ-lyase, a crucial enzyme in the biosynthesis of cysteine and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[1] This inhibitory action has made this compound an invaluable probe for studying the physiological and pathological roles of H₂S in various systems, including the cardiovascular and nervous systems.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₂ | [3] |

| Molecular Weight | 113.11 g/mol | [3] |

| CAS Number | 23235-03-2 | [3] |

| Appearance | White to off-white solid powder | [4] |

| Melting Point | Not reported | |

| Boiling Point | 272.1 ± 35.0 °C at 760 mmHg (Predicted) | |

| Solubility | Slightly soluble in water | |

| Topological Polar Surface Area | 67.8 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through both chemical and enzymatic methods. Asymmetric synthesis is crucial to obtain the desired stereoisomer for specific biological applications.

Asymmetric Chemical Synthesis

A common strategy for the asymmetric synthesis of this compound involves the use of chiral auxiliaries. One such approach utilizes Ellman's chiral sulfinamide to generate diastereomerically pure N-sulfinyl propargylamines as key intermediates.[5]

Experimental Protocol: Asymmetric Synthesis of N-Sulfinyl Propargylamine Precursor

This protocol is adapted from the synthesis of related N-sulfinyl propargylamines and provides a general framework.

-

Formation of the N-sulfinylimine:

-

To a solution of the desired aldehyde (1.0 eq) in an appropriate solvent such as dichloromethane (DCM), add Ellman's chiral sulfinamide ((R)- or (S)-tert-butanesulfinamide, 1.0 eq).

-

Add a dehydrating agent, such as copper(II) sulfate (CuSO₄, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours until the formation of the N-sulfinylimine is complete, as monitored by thin-layer chromatography (TLC).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine, which can be used in the next step without further purification.

-

-

Diastereoselective Alkynylation:

-

Dissolve the crude N-sulfinylimine in an anhydrous solvent like tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, prepare a solution of lithium (trimethylsilyl)acetylide by adding n-butyllithium to a solution of (trimethylsilyl)acetylene in THF at -78 °C.

-

Slowly add the lithium (trimethylsilyl)acetylide solution to the N-sulfinylimine solution.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Warm the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting diastereomerically pure N-sulfinyl propargylamine can be purified by column chromatography.

-

-

Deprotection:

-

Cleavage of the sulfinyl group and the trimethylsilyl group, followed by oxidation of the corresponding amine to the carboxylic acid, would yield this compound. The specific conditions for these final steps would require further optimization.

-

| Step | Key Reagents | Typical Conditions | Diastereomeric Ratio |

| Imine Formation | Aldehyde, Ellman's sulfinamide, CuSO₄ | DCM, rt, 12-24 h | N/A |

| Alkynylation | N-sulfinylimine, Li-TMS-acetylide | THF, -78 °C, several hours | >9:1 |

Enzymatic Synthesis

Enzymatic kinetic resolution offers a highly selective method for obtaining enantiopure this compound from its racemic mixture. Phenylalanine ammonia-lyase (PAL) has been shown to catalyze the enantioselective deamination of L-propargylglycine, leaving the D-enantiomer unreacted.[6]

Experimental Protocol: Enzymatic Kinetic Resolution of DL-Propargylglycine

-

Enzyme Immobilization:

-

Immobilize Phenylalanine ammonia-lyase (PAL) from Petroselinum crispum (PcPAL) on a solid support, such as magnetic nanoparticles, to facilitate enzyme recovery and reuse.[6]

-

-

Enzymatic Reaction:

-

Prepare a solution of DL-propargylglycine in a suitable buffer (e.g., 0.1 M TRIS buffer, pH 8.8).

-

Add the immobilized PcPAL to the substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.[6]

-

Monitor the progress of the reaction by following the disappearance of the L-enantiomer or the formation of the deaminated product, (E)-pent-2-en-4-ynoate, which can be detected by UV-Vis spectroscopy at 242 nm.[6]

-

-

Separation and Purification:

-

Once the reaction has reached the desired conversion (ideally 50%), remove the immobilized enzyme using a magnet.

-

The remaining solution contains this compound and the product of the L-enantiomer's deamination.

-

Separate this compound from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

-

Characterize the final product for enantiomeric purity using chiral HPLC or other suitable analytical methods.

-

| Substrate | Enzyme | Kₘ (mM) | kcat (s⁻¹) |

| L-Propargylglycine | PcPAL | 16.0 | 0.37 |

| DL-Propargylglycine | PcPAL | 32.9 | 0.34 |

Kinetic constants for PcPAL at 30 °C, pH 8.8 in TRIS buffer.[6]

Biological Activity and Mechanism of Action

This compound's primary biological role is as an inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes, with cystathionine γ-lyase (CSE) being a principal target.[7]

Inhibition of Cystathionine γ-Lyase (CSE)

CSE is a key enzyme in the reverse transsulfuration pathway, responsible for the synthesis of cysteine from methionine. It also generates hydrogen sulfide (H₂S), a critical signaling molecule. This compound acts as a suicide inhibitor of CSE.[1]

Mechanism of Inhibition:

The mechanism involves the amino group of propargylglycine attacking the internal aldimine formed between the PLP cofactor and a lysine residue in the enzyme's active site. This forms an external aldimine. Subsequent deprotonation at the β-position of the alkyne leads to the formation of a reactive allene intermediate. This allene is then attacked by a nucleophilic residue in the active site, such as a tyrosine, resulting in the irreversible covalent modification and inactivation of the enzyme.[1]

Quantitative Inhibition Data:

While D,L-propargylglycine is a widely used CSE inhibitor, it also shows activity against other PLP-dependent enzymes like methionine γ-lyase (MGL) and L-alanine transaminase (ALT).[7] A recent study identified a potent and selective inhibitor of human CSE with an IC₅₀ of 13 ± 1 µM.[8] For comparison, the IC₅₀ value for DL-Propargyl glycine (PAG) in blocking H₂S synthesis in rat liver preparations is 55 µM.[9]

| Compound | Enzyme/System | IC₅₀ (µM) |

| Oxamic hydrazide 1 | Human CSE | 13 ± 1 |

| DL-Propargylglycine (PAG) | Rat Liver H₂S Synthesis | 55 |

Applications in Research

The ability of this compound to inhibit CSE has made it an essential tool for investigating the roles of H₂S in:

-

Cardiovascular Physiology: Studying vasodilation, blood pressure regulation, and ischemia-reperfusion injury.[2]

-

Neuropharmacology: Elucidating the function of H₂S as a neuromodulator and its involvement in neurodegenerative diseases.[2]

-

Inflammation and Cellular Signaling: Investigating the pro- and anti-inflammatory effects of H₂S.

Applications in Peptide Synthesis

The terminal alkyne of this compound serves as a versatile chemical handle for the modification of peptides using "click chemistry".

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10]

General Experimental Protocol for SPPS:

-

Resin Swelling: The synthesis resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[5]

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-D-propargylglycine-OH) is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[5]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

References

- 1. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. propargylglycine, (R)- | C5H7NO2 | CID 6992713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-炔丙基甘氨酸 cystathionine γ-lyase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. wernerlab.weebly.com [wernerlab.weebly.com]

- 6. real.mtak.hu [real.mtak.hu]

- 7. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

D-Propargylglycine as a Non-Canonical Amino Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the expanding landscape of chemical biology and drug discovery, non-canonical amino acids (ncAAs) have emerged as powerful tools for probing and manipulating biological systems.[1] These structural analogs of natural amino acids can be incorporated into proteins, providing unique chemical functionalities that are absent in the native proteome.[2] This guide focuses on D-Propargylglycine (D-Pra), a non-canonical amino acid characterized by a terminal alkyne group, which has garnered significant interest for its diverse applications in proteomics, enzyme inhibition, and drug development.[3][4]

D-Pra, also known as D-2-aminopent-4-ynoic acid, serves as a versatile molecular probe.[5] Its terminal alkyne moiety acts as a bioorthogonal handle, enabling the selective chemical modification of proteins through "click chemistry" reactions.[6] This allows for the visualization, identification, and isolation of newly synthesized proteins. Furthermore, D-Pra is a potent inhibitor of the enzyme cystathionine γ-lyase (CSE), a key player in the biosynthesis of hydrogen sulfide (H₂S), a critical signaling molecule.[7] This inhibitory action makes D-Pra an invaluable tool for studying the physiological and pathological roles of H₂S signaling.[7]

This technical guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, and biological applications. It includes detailed experimental protocols for its use in metabolic labeling and bioorthogonal chemistry, along with a summary of key quantitative data. Visualizations of relevant pathways and experimental workflows are also provided to facilitate a deeper understanding of its utility in research and drug development.

Chemical and Physical Properties

This compound is a chiral molecule, with the D-enantiomer being the focus of this guide. Its key structural feature is the propargyl group, which contains a terminal alkyne. This functional group is relatively rare in biological systems, making it an ideal bioorthogonal handle for specific chemical ligation reactions.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NO₂ | [8][9] |

| Molecular Weight | 113.11 g/mol | [9] |

| CAS Number | 23235-03-2 | [8] |

| Appearance | White to off-white solid powder | [7] |

| Solubility | Slightly soluble in water | [7] |

| SMILES String | C#CC--INVALID-LINK--C(=O)O | [9] |

| InChI Key | DGYHPLMPMRKMPD-SCSAIBSYSA-N | [9] |

Synthesis of this compound

The synthesis of this compound typically involves stereoselective methods to obtain the desired D-enantiomer with high purity. Common strategies include the asymmetric synthesis from chiral precursors or the resolution of a racemic mixture of DL-propargylglycine.[3] The high purity of the final product is crucial for its reliable application in sensitive biological experiments.[3]

Biological Applications

The unique chemical structure of this compound underpins its broad utility in various research and development areas.

Enzyme Inhibition and Hydrogen Sulfide Signaling

This compound is a well-established irreversible inhibitor of cystathionine γ-lyase (CSE), one of the primary enzymes responsible for the endogenous production of hydrogen sulfide (H₂S).[5] H₂S is a gasotransmitter involved in a multitude of physiological processes, including vasodilation, neuromodulation, and inflammation.[2] By inhibiting CSE, D-Pra allows researchers to probe the functional roles of H₂S in these pathways.[7]

The inhibition of CSE by D-Pra is a mechanism-based inactivation, where the propargyl group reacts with the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inhibition.

Quantitative Data on CSE Inhibition by Propargylglycine

| Enzyme Source | Inhibitor | IC₅₀ | Reference(s) |

| Toxoplasma gondii Cystathionine γ-lyase (TgCGL) | D,L-Propargylglycine | 20 ± 4 µM | [5] |

| Toxoplasma gondii Cystathionine γ-lyase (TgCGL-N360S mutant) | D,L-Propargylglycine | 0.6 ± 0.1 µM | [5] |

| Human Cystathionine γ-lyase | β-cyanoalanine (BCA) | 14 ± 0.2 µM | [1] |

| Human Cystathionine γ-lyase | Propargylglycine (PAG) | 40 ± 8 µM | [1] |

| Human Cystathionine β-synthase | Aminooxyacetic acid (AOAA) | 8.5 µM | [1] |

Metabolic Labeling and Proteomics

The terminal alkyne of D-Pra serves as a bioorthogonal handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] When cells are cultured in the presence of D-Pra, it can be incorporated into newly synthesized proteins in place of its natural counterpart, methionine.[10] These alkyne-tagged proteins can then be selectively reacted with azide-functionalized reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent identification by mass spectrometry.[2][4] This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the temporal and spatial analysis of the proteome.[4][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the general procedure for incorporating D-Pra into the proteome of cultured mammalian cells. Optimization of D-Pra concentration and incubation time may be required for different cell lines.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Methionine-free cell culture medium

-

This compound (D-Pra) stock solution (e.g., 50 mM in sterile PBS or DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to 70-80% confluency in complete medium.

-

Methionine Starvation (Optional but Recommended): To enhance D-Pra incorporation, gently wash the cells twice with pre-warmed sterile PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.

-

D-Pra Labeling: Add D-Pra stock solution to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line to balance incorporation efficiency with potential cytotoxicity.

-

Incubation: Incubate the cells with D-Pra for 4-24 hours at 37°C and 5% CO₂. The incubation time can be varied to study protein synthesis over different time windows.

-

Cell Harvest: After incubation, place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the dish and incubate on ice for 15-30 minutes.

-

Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Storage: Transfer the supernatant (containing the D-Pra-labeled proteome) to a new tube and store at -80°C for downstream applications.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on D-Pra-labeled Proteomes

This protocol outlines the "click" reaction to attach an azide-functionalized reporter molecule to the alkyne handle of D-Pra-labeled proteins in a cell lysate.

Materials:

-

D-Pra-labeled cell lysate (from Protocol 1)

-

Azide-functionalized reporter molecule (e.g., Biotin-Azide, fluorescent Azide) stock solution (e.g., 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

Procedure:

-

Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the master mix immediately before use. For a 100 µL final reaction volume, add the components in the following order:

-

D-Pra-labeled lysate (containing ~50-100 µg of protein)

-

Azide-functionalized reporter (to a final concentration of 100-200 µM)

-

TCEP (to a final concentration of 1 mM)

-

TBTA (to a final concentration of 100 µM)

-

CuSO₄ (to a final concentration of 1 mM)

-

-

Initiate Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction. Gently vortex to mix.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light (especially if using a fluorescent azide).

-

Sample Preparation for Downstream Analysis: Following the click reaction, the labeled proteome can be processed for various applications:

-

For SDS-PAGE and in-gel fluorescence: Add 4x Laemmli sample buffer, boil for 5 minutes, and load on a polyacrylamide gel.

-

For affinity purification: Proceed with incubation with streptavidin-coated beads (if using Biotin-Azide).

-

For mass spectrometry: Precipitate the proteins (e.g., with acetone or methanol/chloroform) to remove reaction components before proceeding to tryptic digestion.

-

Quantitative Data on this compound Effects

While D-Pra is a valuable research tool, it is important to consider its potential effects on cell health and physiology.

Cell Viability and Cytotoxicity

Studies have investigated the effects of propargylglycine on cell proliferation and viability. For instance, the related compound pargyline, another propargylamine-containing molecule, has been shown to decrease the proliferation of human breast cancer cells (T47D) in a dose- and time-dependent manner.[12][13] In human prostate cancer cells (LNCaP-LN3), pargyline also reduced cell proliferation and induced apoptosis.[14] A study in mice indicated that this compound is not directly nephrotoxic, but its metabolite produced by D-amino-acid oxidase can cause injury to proximal tubular cells.[8]

Incorporation Efficiency

The efficiency of incorporating non-canonical amino acids into proteins can vary depending on the specific amino acid, the cell type, and the culture conditions. While specific quantitative data for this compound incorporation in mammalian cells is not extensively reported, studies with the related alkyne-containing methionine analog, L-homopropargylglycine (HPG), have shown incorporation rates of 70-80% in E. coli.[15] In mammalian cells, the incorporation efficiency of another methionine analog, azidonorleucine (Anl), was found to be sufficient for cell-selective proteomic analysis.[7] It is reasonable to expect that D-Pra incorporation can be optimized to achieve levels suitable for proteomic studies.

Drug Discovery and Development

The unique properties of this compound make it a valuable molecule in the field of drug discovery and development.[9]

-

Target Identification and Validation: As an inhibitor of CSE, D-Pra can be used to validate this enzyme as a therapeutic target for diseases where H₂S signaling is dysregulated.

-

Lead Compound Scaffold: The propargylglycine scaffold can serve as a starting point for the design of novel therapeutic agents targeting various enzymes.[7]

-

Proteomics in Drug Discovery: D-Pra-based metabolic labeling can be employed to study the effects of drug candidates on protein synthesis and turnover, providing insights into their mechanisms of action.

Conclusion

This compound is a powerful and versatile non-canonical amino acid with significant applications in chemical biology, proteomics, and drug discovery. Its dual functionality as a bioorthogonal handle for click chemistry and a specific inhibitor of cystathionine γ-lyase provides researchers with a unique tool to investigate complex biological processes. By enabling the selective labeling and identification of newly synthesized proteins and the modulation of hydrogen sulfide signaling, D-Pra continues to contribute to our understanding of cellular physiology and the development of novel therapeutic strategies. This technical guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cardioprotective insight of the cystathionine γ-lyase/hydrogen sulfide pathway - Huang et al 2015c - Scipedia [scipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. propargylglycine, (R)- | C5H7NO2 | CID 6992713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. google.com [google.com]

- 15. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

Preliminary Studies on the Biological Activity of D-Propargylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Propargylglycine (D-PG), a non-natural amino acid, has garnered significant interest in biochemical and pharmacological research. Its unique chemical structure, featuring a terminal alkyne group, makes it a valuable tool for a variety of applications, including peptide synthesis and as a potent enzyme inhibitor. This technical guide provides an in-depth overview of the preliminary studies on the biological activity of this compound, with a focus on its inhibitory effects on key enzymes, the downstream signaling pathways, and the experimental methodologies used to elucidate these activities.

Core Biological Activities

Preliminary research has identified two primary enzymatic targets of this compound:

-

Cystathionine γ-lyase (CGL) : D-PG is a well-characterized inhibitor of CGL (also known as cystathionase, CSE), a key enzyme in the transsulfuration pathway responsible for the production of L-cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S).

-

D-Amino Acid Oxidase (DAAO) : D-PG also acts as a substrate and an irreversible inhibitor of D-amino acid oxidase, a flavoenzyme involved in the metabolism of D-amino acids.

The inhibition of these enzymes by this compound has significant physiological implications, impacting processes ranging from cardiovascular tone and neurotransmission to cellular metabolism and oxidative stress.

Quantitative Data on Enzyme Inhibition

The following tables summarize the available quantitative data for the inhibitory activity of propargylglycine. It is important to note that much of the literature reports data for the DL-racemic mixture (PAG).

| Enzyme Target | Inhibitor | Species/Source | IC₅₀ | Reference(s) |

| Cystathionine γ-lyase (CGL/CSE) | DL-Propargylglycine (PAG) | Rat Liver | 55 µM | [1] |

| Cystathionine γ-lyase (CGL) | DL-Propargylglycine (PPG) | Toxoplasma gondii | 20 ± 4 µM | [2] |

Note: IC₅₀ values can vary depending on experimental conditions, such as substrate concentration.

Key Signaling Pathways and Mechanisms of Action

Inhibition of Cystathionine γ-lyase and Modulation of H₂S Signaling

This compound acts as an irreversible inhibitor of cystathionine γ-lyase. The inhibition of CGL by D-PG leads to a reduction in the endogenous production of hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in various physiological processes.

Mechanism of CGL Inhibition: The inhibitory mechanism of propargylglycine on CGL involves the formation of a covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. Mechanistically, the amino group of propargylglycine attacks the aldimine to form an external aldimine. The β-position of the alkyne is then deprotonated to form an allene, which is subsequently attacked by the phenol group of a tyrosine residue (Tyr¹¹⁴) in the active site.[2][3] This creates a vinyl ether that sterically hinders the active site, blocking further catalytic activity.[3]

Downstream Effects of CGL Inhibition: By reducing H₂S production, this compound has been utilized as a tool to study the physiological roles of H₂S in:

-

Cardiovascular Regulation: H₂S is a known vasodilator, and its inhibition can lead to an increase in blood pressure.

-

Neurotransmission: H₂S acts as a neuromodulator in the brain, and its dysregulation has been implicated in various neurological conditions.

-

Inflammation: H₂S has complex, often pro-inflammatory roles, and CGL inhibition has been studied in models of inflammation.

Inhibition of D-Amino Acid Oxidase and Induced Nephrotoxicity

This compound is also an irreversible inhibitor of D-amino acid oxidase (DAAO). The metabolism of D-PG by DAAO leads to the generation of reactive metabolites that can cause cellular damage, particularly in the kidneys where DAAO is highly expressed.

Mechanism of DAAO Inhibition: this compound is oxidatively deaminated by DAAO, which leads to the inactivation of the enzyme.[4] This process involves the covalent modification of an amino acid residue at the active site of DAAO.[5] The likely inactivating species is 2-keto-3,4-pentadienoate, which arises from the rearrangement of the initial product, 2-keto-4-pentynoate.[6]

DAAO-Mediated Nephrotoxicity: The enzymatic activity of DAAO on this compound produces hydrogen peroxide (H₂O₂) as a byproduct.[7] The accumulation of H₂O₂ and other reactive oxygen species can lead to oxidative stress and damage to the proximal tubular cells of the kidneys, resulting in nephrotoxicity.[7][8] Studies in mice have shown that this compound is not nephrotoxic in mutant mice lacking D-amino-acid oxidase, indicating that its toxicity is dependent on its metabolism by this enzyme.[8]

Experimental Protocols

Cystathionine γ-lyase (CGL) Inhibition Assay

This protocol is adapted from methods described for measuring CGL activity and its inhibition.

Objective: To determine the inhibitory effect of this compound on CGL activity.

Materials:

-

Recombinant or purified CGL

-

L-cysteine

-

N,N-dimethyl-p-phenylenediamine sulfate (DMPED)

-

Ferric chloride (FeCl₃)

-

Trichloroacetic acid (TCA)

-

Potassium phosphate buffer (pH 7.4)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a stock solution of CGL in potassium phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

-

Inhibitor Preparation: Prepare a stock solution of this compound in the same buffer. A range of concentrations should be prepared to determine the IC₅₀.

-

Assay Reaction: a. In a 96-well plate, add the following to each well:

- Potassium phosphate buffer

- This compound solution (or buffer for control)

- CGL enzyme solution b. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the substrate, L-cysteine. d. Incubate the reaction mixture at 37°C for 30 minutes.

-

Detection of H₂S (Methylene Blue Method): a. Stop the reaction by adding TCA. b. Add DMPED solution. c. Add FeCl₃ solution. d. Incubate at room temperature for 20 minutes to allow for color development.

-

Data Analysis: a. Measure the absorbance at 670 nm using a microplate reader. b. The amount of H₂S produced is proportional to the absorbance. c. Calculate the percentage of inhibition for each concentration of this compound compared to the control. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol is based on a common colorimetric method for measuring DAAO activity.

Objective: To determine the inhibitory effect of this compound on DAAO activity.

Materials:

-

Recombinant or purified DAAO

-

D-Alanine (or another D-amino acid substrate)

-

Horseradish peroxidase (HRP)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Sodium pyrophosphate buffer (pH 8.3)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Reagent Preparation: a. Prepare a stock solution of DAAO in sodium pyrophosphate buffer. b. Prepare a stock solution of this compound in the same buffer. c. Prepare a detection reagent mixture containing HRP and ABTS in the buffer.

-

Assay Reaction: a. In a 96-well plate, add the following to each well:

- Sodium pyrophosphate buffer

- This compound solution (or buffer for control)

- DAAO enzyme solution b. Pre-incubate the plate at 37°C for 15 minutes. c. Initiate the reaction by adding the D-Alanine substrate. d. Immediately add the detection reagent mixture.

-

Data Acquisition: a. Place the plate in a microplate reader pre-heated to 37°C. b. Measure the increase in absorbance at 405 nm over time (kinetic read). The rate of color change is proportional to the rate of H₂O₂ production, and thus DAAO activity.

-

Data Analysis: a. Determine the initial rate of the reaction (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. b. Calculate the percentage of inhibition for each this compound concentration relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors like this compound.

Conclusion

Preliminary studies have established this compound as a valuable research tool for investigating the roles of cystathionine γ-lyase and D-amino acid oxidase in various physiological and pathological processes. Its ability to irreversibly inhibit these enzymes provides a means to modulate the hydrogen sulfide signaling pathway and to study the consequences of D-amino acid metabolism. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this compound and its derivatives. This guide provides a foundational understanding of its biological activities and the experimental approaches to further explore its effects.

References

- 1. raw.githubusercontent.com [raw.githubusercontent.com]

- 2. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 3. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity labeling of D-amino acid oxidase with an acetylenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Properties of D-amino acid oxidase covalently modified upon its oxidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DOT (graph description language) - Wikipedia [en.wikipedia.org]

D-Propargylglycine CAS number and molecular weight

An In-Depth Technical Guide to D-Propargylglycine

Abstract